Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine and has been associated with various side effects, including ototoxicity in humans. The United States Food and Drug Administration has withdrawn its approval for human use due to safety concerns. Dihydrostreptomycin sulfate is classified under the broader category of aminocyclitol glycosides, which are organic compounds characterized by their glycosidic linkages to carbohydrate moieties.
Dihydrostreptomycin sulfate is synthesized from streptomycin, which is produced by the bacterium Streptomyces griseus. The compound belongs to the class of aminoglycoside antibiotics, which inhibit bacterial protein synthesis. It is classified as a small molecule in chemical taxonomy, specifically categorized as an organooxygen compound with further classifications as carbohydrates and carbohydrate conjugates.
The synthesis of dihydrostreptomycin sulfate involves several steps:
Dihydrostreptomycin sulfate has a complex molecular structure characterized by multiple functional groups:
Dihydrostreptomycin sulfate participates in various chemical reactions typical for aminoglycosides:
Dihydrostreptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the translation process, leading to the production of nonfunctional proteins and ultimately resulting in bacterial cell death. Its effectiveness is particularly noted against aerobic Gram-negative bacteria.
Relevant data include:
Dihydrostreptomycin was first isolated as a derivative of streptomycin, itself discovered in 1943 as a fermentation product of the actinomycete Streptomyces griseus [2] [4]. Its bactericidal properties stem from its aminoglycoside structure, characterized by glycosidic linkages between streptidine and streptose sugars [6]. Early clinical trials positioned dihydrostreptomycin as a broad-spectrum antibiotic active against aerobic gram-negative bacteria and Mycobacterium tuberculosis [1] [4]. It functioned by binding irreversibly to the S12 protein of the bacterial 30S ribosomal subunit, disrupting protein synthesis initiation and causing misreading of genetic code [1] [6]. This mechanism offered a critical therapeutic advantage during the mid-20th century tuberculosis pandemic, where it was frequently administered alongside isoniazid or rifampin [4].
Table 1: Key Properties of Early Aminoglycosides
| Antibiotic | Source Organism | Primary Target Pathogens | Year of Discovery |
|---|---|---|---|
| Streptomycin | Streptomyces griseus | Mycobacterium tuberculosis, Gram-negative bacteria | 1943 |
| Dihydrostreptomycin | Chemical modification of streptomycin | Same as streptomycin | Late 1940s |
| Neomycin | Streptomyces fradiae | Topical infections | 1949 |
By the 1960s, dihydrostreptomycin’s clinical use declined due to emerging safety concerns, particularly irreversible ototoxicity [1] [6]. This prompted its repositioning for veterinary applications, where its efficacy against bacterial pathogens in livestock justified continued use. Key developments included:
The Food and Drug Administration initiated a systematic withdrawal of dihydrostreptomycin from human medicine in the late 20th century, culminating in its formal exclusion from pharmacy compounding under Section 503A of the Federal Food, Drug, and Cosmetic Act in 1998 [3]. This action was based on conclusive evidence of ototoxicity and the availability of safer alternatives [1] [3]. Key regulatory milestones include:
Table 2: Regulatory Timeline for Dihydrostreptomycin
| Year | Regulatory Action | Jurisdiction | Primary Rationale |
|---|---|---|---|
| 1970s–1980s | Restricted human use | United States | Ototoxicity risk |
| 1998 | Listed as withdrawn for safety | United States | Section 503A compliance |
| 2017 | New Animal Drug Application withdrawal | United States | Market discontinuation |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6